Isobornyl methacrylate

Catalog No.
S1941592
CAS No.
7534-94-3
M.F
C14H22O2
M. Wt
222.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobornyl methacrylate

CAS Number

7534-94-3

Product Name

Isobornyl methacrylate

IUPAC Name

[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

InChI

InChI=1S/C14H22O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4/h10-11H,1,6-8H2,2-5H3/t10?,11?,14-/m0/s1

InChI Key

IAXXETNIOYFMLW-MGULZYLOSA-N

SMILES

CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C

Canonical SMILES

CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C

Isomeric SMILES

CC(=C)C(=O)OC1CC2CC[C@@]1(C2(C)C)C

Synthesis of Advanced Polymers

IBOMA readily undergoes free radical polymerization, allowing researchers to create novel polymers with desirable characteristics. These polymers benefit from IBOMA's inherent properties, such as:

  • Improved thermal stability

    Studies have shown that IBOMA-based polymers exhibit higher glass transition temperatures (Tg) compared to those derived from traditional monomers like methyl methacrylate [1]. This translates to enhanced heat resistance for the final material.

  • Enhanced mechanical properties

    The incorporation of IBOMA into polymer structures can improve their mechanical strength, stiffness, and scratch resistance [2]. This makes them suitable for applications requiring robust materials.

Researchers are actively exploring IBOMA's potential in various polymer systems, including pressure-sensitive adhesives [1], coatings [2], and engineering thermoplastics.

[1] Toward replacement of methyl methacrylate by sustainable bio-based isobornyl methacrylate in latex pressure sensitive adhesive

[2] Synthesis of Novel Poly(isobornyl methacrylate) and Poly(isobornyl methacrylate-co-styrene) Latexes: Characterization and Film Formation

Bio-based and Sustainable Alternative

The potential to derive IBOMA from renewable resources like pine tree byproducts makes it an attractive alternative to petroleum-based monomers. This bio-based origin aligns with the growing focus on sustainable materials in scientific research.

Studies have demonstrated the feasibility of synthesizing IBOMA from bio-derived feedstocks, paving the way for the development of environmentally friendly polymers with comparable performance to traditional counterparts [3].

[3] Sustainable Syntheses of Isobornyl Methacrylate and Related Renewable Monomers

Specialty Applications in Material Science

Beyond polymer synthesis, IBOMA finds use in other areas of scientific research:

  • Drug delivery systems

    Researchers are exploring IBOMA's potential for designing drug delivery systems with controlled release properties [4].

  • Nanoparticle synthesis

    IBOMA can be used as a stabilizer or co-monomer in the synthesis of nanoparticles with specific functionalities [5].

These applications highlight the ongoing exploration of IBOMA's potential in various scientific disciplines.

[4] Bioresponsive micelles formed by self-assembly of amphiphilic poly(isobornyl methacrylate-block-N-isopropylacrylamide)

Isobornyl methacrylate is an acrylate monomer characterized by its unique bicyclic structure, specifically derived from methacrylic acid and isoborneol. With the molecular formula C14H22O2C_{14}H_{22}O_{2}, it appears as a colorless to yellow liquid with a faint odor, exhibiting high viscosity and low volatility. This compound is notable for its excellent compatibility with various resins and solvents, making it a valuable component in polymer chemistry. Its properties include low toxicity, UV resistance, chemical resistance, and minimal adverse biological effects, making it suitable for a wide range of applications in coatings and plastics .

Isobornyl methacrylate primarily undergoes free radical polymerization, which allows it to form polymers and copolymers. The polymerization process can be initiated by various agents such as benzoyl peroxide or azobisisobutyronitrile. Additionally, the compound can participate in hydrolysis reactions under acidic or basic conditions, yielding methacrylic acid and isoborneol. Transesterification reactions are also possible, where isobornyl methacrylate can react with other alcohols to form different esters .

The biological activity of isobornyl methacrylate has been studied in terms of its cytotoxicity and potential for skin sensitization. While it exhibits low toxicity levels, its polymerized forms may present varying degrees of biocompatibility depending on the application. The compound's ability to form stable polymers enhances its utility in biomedical applications such as dental materials and coatings that require biocompatibility .

Isobornyl methacrylate can be synthesized through several methods:

  • Direct Esterification: This method involves the reaction of camphene with methacrylic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to facilitate ester formation .
  • Catalytic Methods: Recent advancements have introduced the use of molecular sieves as catalysts to enhance reaction efficiency. For instance, using ZSM-5 or other zeolites can significantly improve yield and selectivity during synthesis .
  • Photocatalysis: A more innovative approach involves using UV light to catalyze the reaction between camphene and acrylic acid, resulting in isobornyl methacrylate while minimizing byproducts .
  • Solid Acid Catalysts: Utilizing solid acid catalysts like activated carbon-supported tin tetrachloride can also yield isobornyl methacrylate under controlled conditions .

Isobornyl methacrylate finds extensive use across various industries due to its advantageous properties:

  • Coatings: It is used in producing high-performance coatings that require durability and resistance to environmental factors.
  • Adhesives: The compound serves as a reactive diluent in adhesive formulations, enhancing adhesion properties.
  • Dental Materials: Its compatibility with dental resins makes it suitable for use in restorative dentistry.
  • Plastics Manufacturing: Isobornyl methacrylate contributes to the production of engineering plastics with improved mechanical properties .

Studies on the interactions of isobornyl methacrylate with other substances reveal its potential for forming copolymers with various unsaturated monomers. This property enhances its applicability in diverse formulations, particularly in coatings and adhesives where strong adhesion and durability are required. Furthermore, research indicates that the incorporation of this monomer into polymer systems can improve their thermal stability and mechanical strength .

Isobornyl methacrylate shares similarities with several other acrylate and methacrylate compounds due to its structural features and reactivity. Here are some comparable compounds:

Compound NameStructure TypeKey Features
Methyl MethacrylateAcrylateHigh reactivity; widely used in polymerization
Ethylene Glycol DimethacrylateMethacrylateCross-linking agent; enhances polymer strength
Butyl MethacrylateMethacrylateLow viscosity; used in coatings
Isobornyl AcrylateAcrylateSimilar structure; used in similar applications

Uniqueness of Isobornyl Methacrylate

Isobornyl methacrylate stands out due to its unique bicyclic structure that imparts specific mechanical properties such as enhanced rigidity and thermal stability compared to linear acrylates. Its ability to improve chemical resistance while maintaining flexibility makes it particularly valuable for specialized applications in coatings and biomedical materials .

Physical Description

Liquid
Clear liquid; [MSDSonline]

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Exact Mass

222.161979940 g/mol

Monoisotopic Mass

222.161979940 g/mol

Boiling Point

112-117 °C at 0.33 kPa

Heavy Atom Count

16

Density

0.980 @ 25 °C

LogP

log Kow = 4.76 /Estimated/

Decomposition

Thermal decomposition releases oxides of carbon. /Formulation: >99% Isobornyl methacrylate/

Related CAS

64114-51-8

GHS Hazard Statements

Aggregated GHS information provided by 1208 companies from 31 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 8 of 1208 companies. For more detailed information, please visit ECHA C&L website;
Of the 30 notification(s) provided by 1200 of 1208 companies with hazard statement code(s):;
H315 (82.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (81.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (81.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (40.92%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (24.5%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.11 [mmHg]
0.11 mm Hg @ 25 °C /Estimated/

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

7534-94-3

Metabolism Metabolites

Small quantities of methacrylates may readily be metabolized by saponification into the alcohol and methacrylic acid. The latter may form an acetyl-coenzyme A derivative, which then enters the normal lipid metabolism. /Methacrylates/
Acrylates and methacrylates are detoxified predominantly via conjugation with glutathione via the Michael addition reaction or glutathione-S-transferase. They are also likely to be hydrolyzed via carboxylesterases. The lower molecular weight esters are rapidly metabolized and eliminated, therefore, will not likely cause cumulative toxicity. /Acrylates andMethacrylates/

Wikipedia

Isobornyl methacrylate

Methods of Manufacturing

The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/
TRANSESTERIFICATION OR ESTERIFICATION OF ISOBORNEOL WITH EITHER METHYL METHACRYLATE OR METHACRYLIC ACID; REACTION OF METHACRYLIC ACID WITH CAMPHENE.

General Manufacturing Information

Plastics Material and Resin Manufacturing
All Other Basic Organic Chemical Manufacturing
Adhesive Manufacturing
Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-: ACTIVE
METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/

Analytic Laboratory Methods

RETENTION TIMES FOR ACRYLATES & METHACRYLATES WERE MEASURED WITH 2 DIFFERENT COLUMNS (C18 CORASIL & C8 LICHROSORB) USING REVERSE-PHASE HIGH PRESSURE LIQ CHROMATOGRAPHY IN ORDER TO OBTAIN PARTITION COEFFICIENTS OF ACRYLATES AND METHACRYLATES BETWEEN 1-OCTANOL AND WATER (LOG P). /ACRYLATES & METHACRYLATES/
Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. /Methacrylic acid & derivatives/

Storage Conditions

An air space is required above the liquid in all containers; avoid storage under an oxygen-free atmosphere. The stability of this product should be checked periodically; typically every 90 days for bulk containers. Materials recommended for packaging include: stainless steel, mild steel, aluminum, glass, /high density polyethylene, polypropylene or polytetrafluoroethylene/. /Formulation: >99% Isobornyl methacrylate/
To avoid photoinitiation of polymerization, all methacrylates should be stored with minimal exposure to light.
The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products. Moisture may cause rust-initiated polymerization. /Acrylic acid & derivatives/

Stability Shelf Life

Storage of this product at elevated temperatures (>30 °C or >85 °F) reduces the shelf-life. The typical shelf-life for this product is 12 months. /Formulation >99% Isobornyl methacrylate/

Dates

Modify: 2023-08-16

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